2-Methoxy-2-methylhept-4-yn-3-ol
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Overview
Description
2-Methoxy-2-methylhept-4-yn-3-ol is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is characterized by the presence of a methoxy group, a methyl group, and a triple bond within its heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methylhept-4-yn-3-ol typically involves the alkylation of propargyl alcohol with 2-methoxy-2-methylpropyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methylhept-4-yn-3-ol can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methoxy-2-methylhept-4-yn-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methylhept-4-yn-3-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the triple bond and the methoxy group, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-methylhept-4-yn-3-one
- 2-Methoxy-2-methylhex-4-yn-3-ol
- 2-Methoxy-2-methylhept-3-yn-4-ol
Uniqueness
2-Methoxy-2-methylhept-4-yn-3-ol is unique due to its specific arrangement of functional groups and the presence of a triple bond within its heptane backbone.
Properties
CAS No. |
83803-83-2 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methoxy-2-methylhept-4-yn-3-ol |
InChI |
InChI=1S/C9H16O2/c1-5-6-7-8(10)9(2,3)11-4/h8,10H,5H2,1-4H3 |
InChI Key |
SLBALKXWOFELQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C(C)(C)OC)O |
Origin of Product |
United States |
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